
2-(1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinoline moiety, a piperidine ring, a thiophene group, and an oxadiazole ring. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves multi-step organic reactionsThe thiophene group is then attached via a cross-coupling reaction, and the final step involves the formation of the oxadiazole ring through cyclization reactions under specific conditions such as elevated temperatures and the presence of catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline or thiophene rings, leading to partially or fully reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the quinoline or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives .
Applications De Recherche Scientifique
2-(1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Research has explored its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 2-(1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various receptors and proteins, modulating their functions and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinoline derivatives, piperidine-containing molecules, thiophene-based compounds, and oxadiazole analogs. Examples include:
- 2-(1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)-5-(phenyl)-1,3,4-oxadiazole
- 2-(1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole .
Uniqueness
What sets 2-(1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole apart is its combination of structural features, which confer unique chemical reactivity and biological activity. The presence of the quinoline, piperidine, thiophene, and oxadiazole moieties in a single molecule allows for diverse interactions with various targets, making it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C20H18N4O3S2 |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
2-(1-quinolin-8-ylsulfonylpiperidin-3-yl)-5-thiophen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H18N4O3S2/c25-29(26,17-9-1-5-14-6-2-10-21-18(14)17)24-11-3-7-15(13-24)19-22-23-20(27-19)16-8-4-12-28-16/h1-2,4-6,8-10,12,15H,3,7,11,13H2 |
Clé InChI |
KVBIOJGKVDIIOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4=NN=C(O4)C5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane](/img/structure/B14128674.png)



![[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14128693.png)
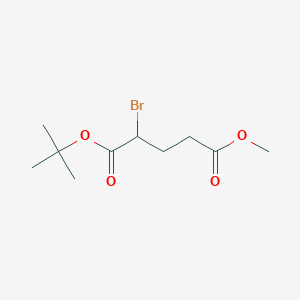
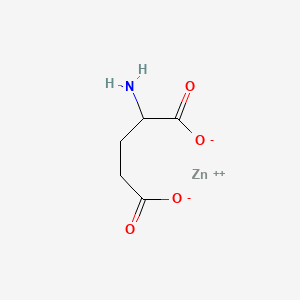
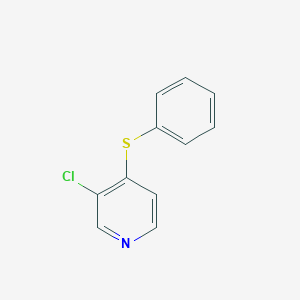
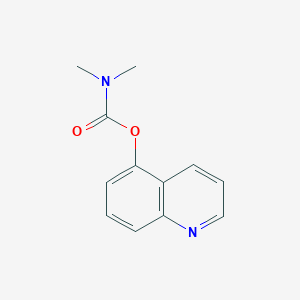
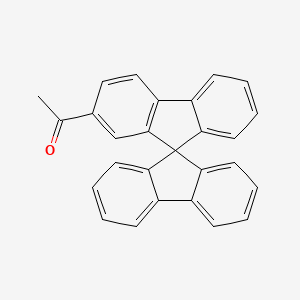

![5-(3-Nitrophenyl)[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B14128750.png)
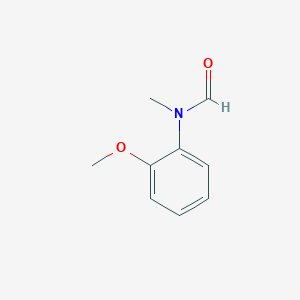
![[1,1'-Biphenyl]-2,6-dicarboxylic acid](/img/structure/B14128754.png)
